

Application Notes and Protocols: Periodic Acid-Schiff (PAS) Staining in Histology

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Compound of Interest

Compound Name: Orthoperiodic acid

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for Periodic acid-Schiff (PAS) staining, a fundamental histochemical method used to detect polysaccharides, such as glycogen, and mucosubstances, such as glycoproteins, glycolipids, and mucins, in tissue samples.^[1] This technique is invaluable in various research and diagnostic applications, including the study of glycogen storage diseases, the identification of adenocarcinomas, and the visualization of fungal organisms.^{[1][2]}

Principle of PAS Staining

The PAS staining method is based on the chemical reactivity of carbohydrates to periodic acid oxidation.^[3] The core principle involves two main chemical reactions:

- **Oxidation:** Periodic acid (HIO_4) selectively oxidizes vicinal diols (glycol groups) present in carbohydrates. This reaction breaks the carbon-carbon bonds of these groups and forms dialdehydes.^{[3][4]}
- **Coloration:** The newly formed aldehyde groups then react with Schiff reagent, a colorless solution of basic fuchsin. This reaction results in the formation of a vibrant magenta-colored complex, visually highlighting the location of the target carbohydrates within the tissue.^{[4][5]}

A counterstain, such as hematoxylin, is often used to stain the cell nuclei, providing contrast to the magenta-stained components.[\[6\]](#)

Applications in Research and Drug Development

PAS staining is a versatile tool with numerous applications in both basic research and preclinical studies:

- **Metabolic Diseases:** It is widely used to detect glycogen deposits in the liver, which is crucial for studying glycogen storage diseases.[\[4\]](#)[\[5\]](#)
- **Oncology:** PAS staining helps in the diagnosis of various cancers. For instance, adenocarcinomas often secrete neutral mucins that stain positive with PAS.[\[1\]](#) It can also be used to identify glycogen granules in tumors of the bladder, kidney, ovary, and pancreas.[\[7\]](#)[\[8\]](#)
- **Nephrology:** The thickness of the glomerular basement membrane can be visualized with PAS staining, aiding in the assessment of renal diseases.[\[4\]](#)[\[8\]](#)
- **Infectious Diseases:** The cell walls of fungi contain a high carbohydrate content and therefore stain magenta with PAS, making it a useful tool for identifying fungal infections in tissue samples.[\[1\]](#)[\[4\]](#)
- **Gastroenterology:** It is used to detect mucins in the gastrointestinal tract.[\[6\]](#)
- **Dermatology:** PAS staining can be used to identify eosinophilic globoid bodies, known as Kamino bodies.[\[6\]](#)

Experimental Protocol

This protocol is intended for formalin-fixed, paraffin-embedded tissue sections.

Reagents and Solutions

Reagent	Preparation	Storage
0.5% Periodic Acid Solution	Dissolve 0.5 g of periodic acid in 100 ml of distilled water.[6]	Store at 4°C.
Schiff Reagent	Commercially available Schiff reagent is recommended for consistency. To test the reagent's quality, add a few drops to 10 ml of 37% formalin; a rapid change to a red-purple color indicates a good reagent. [9][10] A delayed reaction producing a deep blue-purple suggests deterioration.[10]	Store in a dark, cool environment, protected from light and heat.[3]
Mayer's Hematoxylin	Commercially available Mayer's hematoxylin is recommended.	Store at room temperature.

Staining Procedure

Step	Procedure	Time
1. Deparaffinization and Rehydration	Deparaffinize tissue sections in xylene and rehydrate through graded alcohols (100%, 95%, 70%) to distilled water.[4]	~15-20 minutes
2. Oxidation	Immerse slides in 0.5% Periodic Acid Solution.[6][10]	5 minutes
3. Rinsing	Rinse slides thoroughly in several changes of distilled water.[6][11]	2-3 minutes
4. Schiff Reagent Treatment	Place slides in Schiff reagent. Sections will turn a light pink color.[6][10]	15 minutes
5. Washing	Wash slides in running lukewarm tap water. The color will intensify to a dark pink or magenta.[6][10]	5-10 minutes
6. Counterstaining	Counterstain with Mayer's hematoxylin to stain the nuclei.[6][10]	1 minute
7. Rinsing	Wash slides in running tap water.[6][10]	5 minutes
8. Dehydration and Mounting	Dehydrate the sections through graded alcohols, clear in xylene, and mount with a synthetic mounting medium.[6][12]	~10-15 minutes

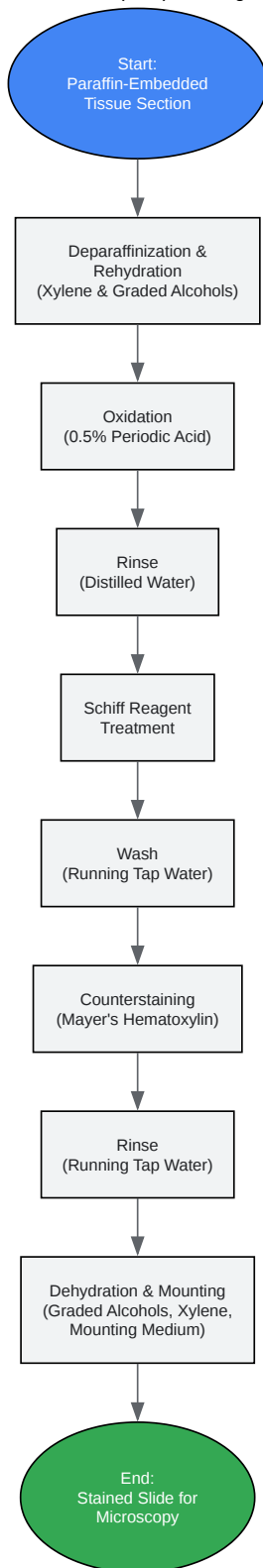
Expected Results

- PAS-Positive Structures: Glycogen, mucin, basement membranes, and fungal cell walls will stain a magenta or purple color.[10][13]

- Nuclei: Will be stained blue or purple by the hematoxylin counterstain.[\[7\]](#)
- Background: Will typically stain a pale pink or blue, depending on the tissue and counterstain.[\[10\]](#)

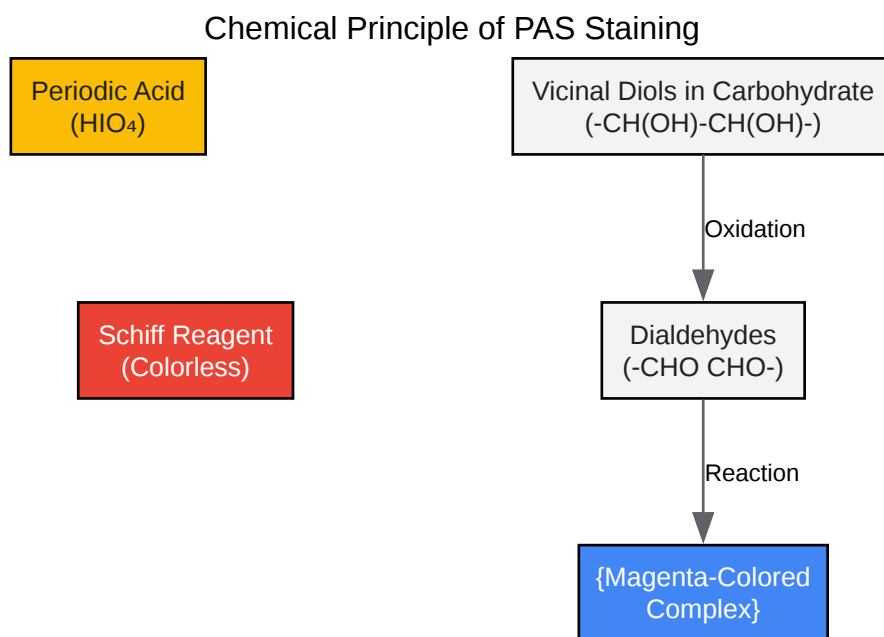
Visualization of the PAS Staining Workflow

Periodic Acid-Schiff (PAS) Staining Workflow

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Caption: Workflow of the Periodic Acid-Schiff (PAS) staining protocol.

Chemical Principle of PAS Staining



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Caption: The two-step chemical reaction underlying PAS staining.

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- To cite this document: BenchChem. [Application Notes and Protocols: Periodic Acid-Schiff (PAS) Staining in Histology]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105680#protocol-for-periodic-acid-schiff-pas-staining-in-histology>]

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